Computed Lipophilicity (XLogP3) Comparison with Non-Chlorinated and Unsubstituted Sulfamoyl Analogs
The target compound has a computed XLogP3 of 3.4, which is 0.6 log units higher than its direct non-chlorinated analog 3-[allyl-(2-methoxyphenyl)sulfamoyl]benzoic acid (XLogP3 = 2.8) and 2.6 log units higher than the unsubstituted 2-chloro-5-sulfamoylbenzoic acid (XLogP3 = 0.8) [1]. In the context of the cPLA2α inhibitor series, where optimal enzyme inhibition in a whole blood assay was associated with balanced lipophilicity (clogP ~2–4), the target compound occupies a favorable midpoint in the lipophilicity range [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.4 |
| Comparator Or Baseline | 3-[allyl-(2-methoxyphenyl)sulfamoyl]benzoic acid: XLogP3 = 2.8; 2-chloro-5-sulfamoylbenzoic acid: XLogP3 = 0.8 |
| Quantified Difference | ΔXLogP3 = +0.6 vs. non-chlorinated analog; ΔXLogP3 = +2.6 vs. unsubstituted sulfamoyl core |
| Conditions | Computed by XLogP3 3.0 (PubChem); cPLA2α SAR context from published medicinal chemistry studies |
Why This Matters
The higher lipophilicity of the target compound predicts improved passive membrane permeability relative to less substituted analogs, a critical parameter for intracellular target engagement in cell-based assays.
- [1] PubChem Computed Properties: XLogP3 for CID 2375976, CID 5757 (3-[allyl-(2-methoxyphenyl)sulfamoyl]benzoic acid), and CID 60159 (2-chloro-5-sulfamoylbenzoic acid). NCBI (2025). View Source
- [2] N,N-Disubstituted 4-Sulfamoylbenzoic Acid Derivatives as Inhibitors of Cytosolic Phospholipase A2α: Synthesis, Aqueous Solubility, and Activity in a Vesicle and a Whole Blood Assay. Med. Chem. Res. (2022). View Source
